DM1-MCC - 1228105-53-0

DM1-MCC

Catalog Number: EVT-265813
CAS Number: 1228105-53-0
Molecular Formula: C₄₇H₆₃ClN₄O₁₄S
Molecular Weight: 975.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DM1-MCC is anticancer drug DM1 with a MCC linker. DM1-MCC is a useful precursor to make anti-body drug conjugates.
Overview

DM1-MCC, also known as Maytansine-Maleimidocaproyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is derived from the natural product maytansine, which exhibits antitumor activity by inhibiting microtubule dynamics. The MCC linker facilitates the conjugation of DM1 to monoclonal antibodies, enhancing the selective targeting of cancer cells while minimizing systemic toxicity.

Source and Classification

DM1 is classified as a maytansinoid, a class of compounds known for their ability to disrupt microtubule formation, thus inhibiting cell division. The MCC linker serves as a bridge between the cytotoxic drug and the antibody, allowing for site-specific delivery to target cells. This compound is primarily sourced from synthetic processes that modify the natural maytansine structure to enhance its therapeutic efficacy and stability when conjugated to antibodies.

Synthesis Analysis

Methods

The synthesis of DM1-MCC involves several key steps:

  1. Preparation of Linker: The maleimide-modified linker is synthesized to facilitate conjugation with thiol groups on antibodies.
  2. Conjugation Reaction: The conjugation process typically employs a reaction between DM1 and the maleimide linker under controlled conditions. For instance, DM1 can be dissolved in DMSO and mixed with the antibody solution in a suitable buffer (e.g., sodium phosphate) at a specific pH, usually around 7.5 .
  3. Purification: After conjugation, unreacted components are removed using ultrafiltration or chromatography techniques to ensure that only the desired antibody-drug conjugate remains .

Technical Details

The conjugation reaction is sensitive to various parameters such as temperature, pH, and concentration of reactants. For example, incubating at 32°C for different durations (2, 4, 6, and 24 hours) allows for optimization of drug-to-antibody ratios (DAR) and distribution profiles . Analytical techniques like mass spectrometry and high-performance liquid chromatography are employed to characterize the synthesized ADCs.

Molecular Structure Analysis

Structure

The molecular structure of DM1-MCC consists of:

  • Maytansine Backbone: A complex polycyclic structure that includes an aromatic ring system and a side chain responsible for its cytotoxic activity.
  • Maleimide Linker: A maleimide group that reacts with thiol groups on antibodies to form stable thioether bonds.
  • Caproic Acid Moiety: This component aids in solubility and stability in biological systems.

Data

The molecular formula for DM1-MCC can be represented as C₄₁H₄₉N₃O₈S. The molecular weight is approximately 749.90 g/mol.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in creating DM1-MCC is the Michael addition between the maleimide group of the linker and the thiol group on the monoclonal antibody. This reaction forms a stable thioether bond:

Maleimide+ThiolThioether\text{Maleimide}+\text{Thiol}\rightarrow \text{Thioether}

Technical Details

The efficiency of this reaction can be influenced by factors such as pH and temperature. Optimal conditions ensure maximum conversion of available thiol groups on the antibody into thioether linkages with DM1.

Mechanism of Action

Process

DM1 exerts its cytotoxic effects by binding to microtubules within cancer cells, disrupting normal mitotic processes. The mechanism involves:

  1. Internalization: Once bound to HER2-positive cells via an antibody (e.g., trastuzumab), the ADC is internalized.
  2. Release of DM1: Inside the cell, DM1 is released from the linker due to intracellular conditions (e.g., pH changes or enzymatic cleavage).
  3. Microtubule Disruption: Released DM1 binds to tubulin, preventing polymerization into microtubules, leading to cell cycle arrest and apoptosis.

Data

Studies have shown that ADCs containing DM1 maintain effective binding affinity comparable to their unconjugated counterparts while delivering potent cytotoxicity selectively to target cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in aqueous environments without appropriate formulation.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions; ADCs are generally more stable at physiological pH compared to lower pH levels.
  • Reactivity: The maleimide group shows high reactivity towards thiols, ensuring efficient conjugation during synthesis.

Relevant analytical methods include mass spectrometry for molecular weight determination and chromatography for purity assessment .

Applications

Scientific Uses

DM1-MCC is primarily utilized in developing targeted therapies for cancers overexpressing HER2, such as breast cancer. Its applications include:

  • Antibody-Drug Conjugates: Enhancing the therapeutic index of existing monoclonal antibodies by providing a potent cytotoxic payload directly to tumor cells.
  • Research Tools: Investigating mechanisms of drug action and resistance in cancer biology studies.

Recent studies have demonstrated that synthesized DM1-MCC conjugates exhibit improved antiproliferative effects compared to traditional therapies, highlighting their potential in clinical applications against resistant cancer types .

Properties

CAS Number

1228105-53-0

Product Name

DM1-MCC

IUPAC Name

N/A

Molecular Formula

C₄₇H₆₃ClN₄O₁₄S

Molecular Weight

975.54

Solubility

Soluble in DMSO

Synonyms

DM1-MCC; DM-1-MCC. N2’-Deacetyl-N2’-[3-[[1-[(4-carboxycyclohexyl)methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-maytansine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.